

N-2H-Indazol-2-ylurea Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest		
Compound Name:	N-2H-Indazol-2-ylurea	
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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **N-2H-indazol-2-ylurea** derivatives, focusing on their anticancer and antiprotozoal activities. The information is compiled from recent studies to facilitate further research and development in this promising area of medicinal chemistry.

Structure-Activity Relationship (SAR) Overview

The **N-2H-indazol-2-ylurea** scaffold has proven to be a versatile template for the development of potent bioactive compounds. The biological activity of these derivatives can be significantly modulated by substitutions on both the indazole ring and the terminal phenylurea moiety.

Anticancer Activity

Studies have shown that **N-2H-indazol-2-ylurea** derivatives exhibit significant antiproliferative activity against a range of cancer cell lines. A key finding is that the introduction of electron-withdrawing groups, such as trifluoromethyl or halogens, on the indazole ring generally leads to enhanced anticancer activity.[1] For instance, a series of indazole-based diarylureas demonstrated that compounds with a trifluoromethyl or halogen substituent on the indazole ring had higher potency against various cancer cell lines when compared to the reference compound sorafenib.[1]



One of the most potent compounds identified in a study, compound 5i, which contains a 4-(trifluoromethyl)-1H-indazole and a 4-(trifluoromethyl)benzene moiety, exhibited the strongest anticancer activity.[1] Furthermore, some of these potent compounds, such as 5a, 5b, and 5i, also showed lower acute toxicity than sorafenib, highlighting their potential as safer therapeutic agents.[1]

Antiprotozoal Activity

N-2H-Indazol-2-ylurea and related 2-phenyl-2H-indazole derivatives have also demonstrated significant antiprotozoal activity. The SAR studies in this area have revealed that substitutions on the 2-phenyl ring play a crucial role in determining the potency. Specifically, the presence of electron-withdrawing groups on the 2-phenyl ring has been shown to enhance antiprotozoal activity.[2] A study on a series of 2-phenyl-2H-indazole derivatives found that compounds with these substitutions were potent against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, comparing the structures of **N-2H-indazol-2-ylurea** derivatives with their corresponding biological activities.

Table 1: Anticancer Activity of Indazole-Based Diarylurea Derivatives



Compound ID	Indazole Ring Substituent	Phenylurea Moiety Substituent	Cancer Cell Line	IC50 (μM)
5a	4-Chloro	4-chloro-3- (trifluoromethyl)p henyl	H460	1.8
A549	2.1			
HT-29	2.5	_		
5b	4-Bromo	4-chloro-3- (trifluoromethyl)p henyl	H460	1.5
A549	1.9			
HT-29	2.2			
5i	4-Trifluoromethyl	4- (trifluoromethyl)p henyl	H460	0.9
A549	1.1	_		
HT-29	1.3			
Sorafenib	-	-	H460	3.9
A549	4.5			
HT-29	5.1	_		

Data extracted from Zhao et al., Bioorg. Med. Chem. Lett. 2013.[1]

Table 2: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives



Compound ID	2-Phenyl Ring Substituent	E. histolytica IC50 (μM)	G. intestinalis IC50 (μM)	T. vaginalis IC50 (μM)
1	Н	0.215	0.185	0.255
2	4-Cl	0.045	0.035	0.055
3	4-F	0.095	0.085	0.115
4	4-COOCH3	0.035	0.025	0.045
5	4-NO2	0.065	0.055	0.075

Data extracted from Yaeghoobi et al., Molecules 2021.[2]

Experimental Protocols Antiproliferative Activity Assay (MTT Assay)

The in vitro antiproliferative activity of the synthesized compounds was evaluated against various human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
- Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
- MTT Addition: After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
- Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.



 IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

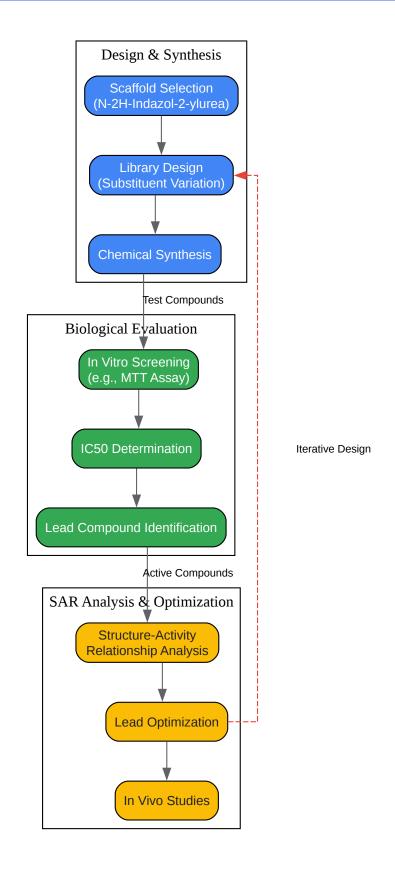
Antiprotozoal Activity Assay

The in vitro antiprotozoal activity was determined against trophozoites of E. histolytica, G. intestinalis, and T. vaginalis.

- Parasite Culture: Trophozoites were cultured in TYI-S-33 medium supplemented with 10% bovine serum.
- Compound Incubation: The parasites were incubated with different concentrations of the test compounds for 48 hours at 37°C.
- Viability Assessment: Parasite viability was determined by counting the number of motile trophozoites using a hemocytometer.
- IC50 Determination: The 50% inhibitory concentration (IC50) was determined by probit analysis from the concentration-response curves.

Visualizations

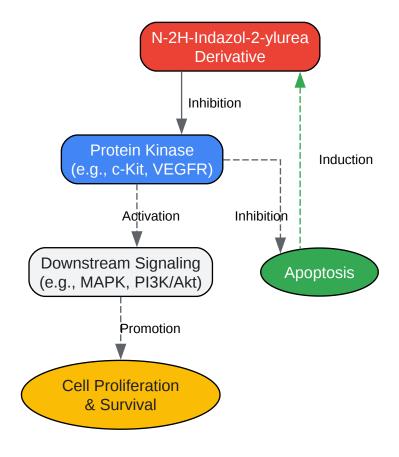




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Caption: General workflow for a structure-activity relationship (SAR) study.





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Caption: Hypothesized mechanism of action for anticancer indazolylurea derivatives.

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References

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